N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE
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Overview
Description
N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core. This intermediate is further reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE
- N-(4-CHLOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution often enhances the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-19-13-11(6-17-19)14(22)20(8-16-13)7-12(21)18-10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGVZDEFHRIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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